LogP and TPSA: Thienyl Enone vs. Phenyl and Furyl Analogs
4-(2-Thienyl)but-3-EN-2-one exhibits an intermediate lipophilicity profile relative to its phenyl and furyl analogs. The calculated LogP for the target compound is 2.3503, compared to 2.07 for 4-phenyl-3-buten-2-one (benzylideneacetone, CAS 122-57-6) and 1.53 for 4-(2-furyl)but-3-en-2-one (CAS 623-15-4) [1][2]. The topological polar surface area (TPSA) of the target compound is 45.3 Ų, whereas the phenyl analog has a TPSA of 17.1 Ų, and the furyl analog has a TPSA of 26.3 Ų . These differences are quantitatively meaningful for reversed-phase HPLC retention prediction and for estimating passive membrane permeability in early-stage drug discovery screening [1].
Phenyl analog: LogP 2.07, TPSA 17.1 Ų
Furyl analog: LogP 1.53, TPSA 26.3 Ų
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.3503; TPSA = 45.3 Ų |
| Comparator Or Baseline | 4-Phenyl-3-buten-2-one: LogP = 2.07, TPSA = 17.1 Ų; 4-(2-Furyl)but-3-en-2-one: LogP = 1.53, TPSA = 26.3 Ų |
| Quantified Difference | LogP difference vs. phenyl: +0.28 log units; vs. furyl: +0.82 log units. TPSA difference vs. phenyl: +28.2 Ų; vs. furyl: +19.0 Ų. |
| Conditions | Calculated values (ACD/Labs or XLogP3 method; TPSA from standard fragment-based calculation). |
Why This Matters
The distinct LogP and TPSA values predict different chromatographic retention times and bioavailability profiles, making direct analog substitution invalid for reproducible analytical method development or SAR studies.
- [1] ChemSrc. trans-4-(2-Thienyl)-3-buten-2-one (CAS 33603-63-3) and 4-Phenyl-3-buten-2-one (CAS 122-57-6) LogP data. https://m.chemsrc.com/en/cas/33603-63-3_1196020.html View Source
- [2] NIST Chemistry WebBook. 3-Buten-2-one, 4-(2-furanyl)- (CAS 623-15-4). https://webbook.nist.gov/cgi/cbook.cgi?ID=C623154 View Source
